molecular formula C5H10N2O3 B1332730 Glycyl-L-alanine CAS No. 3695-73-6

Glycyl-L-alanine

Cat. No.: B1332730
CAS No.: 3695-73-6
M. Wt: 146.14 g/mol
InChI Key: VPZXBVLAVMBEQI-VKHMYHEASA-N
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Description

Glycyl-L-alanine (Gly-L-Ala) is a dipeptide composed of glycine (Gly) and L-alanine (L-Ala) linked via a peptide bond. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.14 g/mol. Structurally, it adopts a zwitterionic configuration in crystalline forms, stabilized by an extensive hydrogen-bonding network involving the amino, carboxyl, and amide groups . The compound crystallizes in monoclinic systems (space group C2/c) when forming hydrates or halide salts (e.g., hydrobromide or hydroiodide monohydrates) . Key torsion angles (θ₁–θ₅) governing its conformation are consistent with other dipeptides, except for θ₃, which deviates due to interactions between carboxyl hydroxyls and water molecules in hydrated forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-alanine typically involves the coupling of glycine and L-alanine. One common method is the use of carbamate protecting groups. The process begins with the protection of the amino group of glycine using a carbamate such as t-butyloxycarbonyl (Boc). The protected glycine is then coupled with L-alanine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the dipeptide bond .

Industrial Production Methods

Industrial production of this compound can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the stepwise addition of amino acids, while biotechnological methods may use engineered microorganisms to produce the dipeptide. For example, Escherichia coli can be metabolically engineered to produce dipeptides by overexpressing specific enzymes and inactivating peptidases .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed to yield the constituent amino acids, glycine and L-alanine.

    Oxidation and Reduction: While the dipeptide itself is relatively stable, the amino acids can undergo oxidation and reduction reactions.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products

The major products of these reactions are typically the free amino acids, glycine and L-alanine, or their derivatives depending on the specific reaction conditions .

Scientific Research Applications

Structural Biology

X-ray Diffraction Studies
One of the primary applications of glycyl-L-alanine is in structural biology, where it serves as a model compound for studying molecular interactions and crystal structures. A notable study utilized X-ray diffraction to analyze the absolute configuration of this compound crystals. The research demonstrated the utility of the XCW method, which incorporates experimental data into quantum mechanical calculations to model electron density in crystals effectively. This method allows researchers to derive properties such as electrostatic potentials and multipole moments, enhancing the understanding of molecular interactions within protein structures .

Neutron Diffraction Analysis
this compound has also been subjected to neutron diffraction studies at various temperatures (12 K to 295 K). These studies focus on the flexibility of the this compound molecule and its hydrogen-bonding interactions. The findings indicate that internal motions within the molecule become increasingly significant at lower temperatures, providing insights into the thermodynamic behavior of dipeptides in solid-state environments .

Enzymatic Studies

Effects on tRNA Synthetase
Research has shown that this compound can influence the structure of lysyl-tRNA synthetase, an essential enzyme in protein synthesis. In studies involving Escherichia coli, it was observed that the presence of this compound altered the enzyme's properties, suggesting that dipeptides may play a role in regulating enzymatic activity. This finding opens avenues for exploring how small peptides can modulate enzyme functions and potentially lead to novel therapeutic strategies .

Materials Science

Polymorphism and Crystallization
this compound exhibits polymorphism, which is significant for materials science applications. A recent study synthesized a new polymorph of this compound hydroiodide, highlighting its molecular flexibility and potential for pyroelectric applications. The crystal structure revealed a polar space group capable of exhibiting pyroelectricity and optical second harmonic generation. These properties suggest potential uses in electronic devices and sensors .

Summary Table of Applications

Application Area Description Key Findings/Insights
Structural BiologyModel compound for X-ray diffraction studiesEnhanced understanding of molecular interactions through XCW method
Neutron DiffractionAnalysis of molecular flexibility and hydrogen bondingInternal motions become significant at lower temperatures
Enzymatic StudiesModulation of lysyl-tRNA synthetase activityDipeptides can influence enzyme structure and function
Materials ScienceStudy of polymorphism and crystallization propertiesPotential for pyroelectric applications; new polymorph synthesized

Mechanism of Action

The mechanism of action of glycyl-L-alanine involves its interaction with enzymes and proteins. As a dipeptide, it can be recognized and hydrolyzed by proteases, releasing the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .

Comparison with Similar Compounds

Structural Comparisons

Crystal Lattice and Hydrogen Bonding

Gly-L-Ala shares structural homology with its hydrochloride monohydrate counterpart, exhibiting identical lattice parameters (a = 10.13 Å, b = 9.86 Å, c = 10.31 Å; β = 91.6°) . However, its hydroiodide monohydrate polymorph (Poly2) shows distinct hydrogen-bond directionality and bond lengths, leading to a 30 K lower thermal degradation temperature (533 K vs. 563 K for linear Gly-L-Ala) .

Table 1: Structural Parameters of Gly-L-Ala and Analogues

Parameter Gly-L-Ala·HBr·H₂O Gly-L-Ala·HCl·H₂O Gly-L-Ala·HI·H₂O (Poly2)
Space Group C2/c C2/c C2/c
Hydrogen Bonds (per unit) 7 7 6
Torsion Angle θ₃ (°) 112.4 112.1 115.8
Halide Participation Br⁻ (3 H-bonds) Cl⁻ (3 H-bonds) I⁻ (2 H-bonds)

Nuclear Quadrupole Resonance (NQR) Signatures

The ⁷⁹Br and ¹²⁷I NQR frequencies for Gly-L-Ala halides correlate with hydrogen-bond strength. For Gly-L-Ala·HBr·H₂O, ¹²⁷I NQR frequencies (12–19 MHz) align with N–H···X⁻ interactions, while deuterated forms exhibit negative frequency shifts due to isotopic effects .

Physicochemical Properties

Solubility and Melting Behavior

Gly-L-Ala exhibits higher aqueous solubility than its isomer L-alanyl-glycine (Ala-Gly) due to a lower melting enthalpy (ΔHₘ = 18.7 kJ/mol vs. 23.1 kJ/mol for Ala-Gly) . This difference arises from divergent crystal packing efficiencies.

Table 2: Solubility and Thermal Data

Compound Solubility in Water (g/L, 25°C) Melting Point (K) Thermal Degradation (K)
Gly-L-Ala 85.3 531 563
Ala-Gly 67.8 545 578
Gly-Gly 120.5 498 543

Thermal and Chemical Stability

Gly-L-Ala halides demonstrate temperature-dependent stability. For Gly-L-Ala·HI·H₂O (Poly2), degradation begins at 533 K, 30 K below the linear dipeptide, attributed to residual structural "memory" from its cyclic precursor . Hydrolysis in 6 M HCl at 110°C for 20 hours yields glycine and alanine in stoichiometric ratios, confirming peptide bond robustness under mild conditions .

Biological Activity

Glycyl-L-alanine, a dipeptide formed from glycine and L-alanine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the various biological activities of this compound, including its effects on cellular processes, interactions with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C5H10N2O3) exists predominantly in a zwitterionic form, characterized by the presence of both positive and negative charges within the molecule. This dual charge contributes to its solubility and interaction with biological systems. The molecular structure allows for flexibility in conformation, which can affect its biological activity.

1. Enzymatic Interactions

This compound has been studied for its role as a substrate in enzymatic reactions, particularly those involving bacterial dd-peptidases. Research indicates that this compound can act as an acyl acceptor in transpeptidation reactions catalyzed by these enzymes. This reaction involves the transfer of the glycyl moiety to amines, demonstrating the dipeptide's potential as a substrate in peptide synthesis .

2. Electrophysiological Effects

In studies examining the effects of amino acids and peptides on intestinal potential difference, this compound was found to stimulate electrical potential changes across the rat small intestine. This stimulation is attributed to the hydrolysis of this compound, leading to the release of amino acids that facilitate active transport mechanisms . Such findings suggest a role for this compound in nutrient absorption processes.

3. Thermal Properties and Polymorphism

Recent studies have highlighted the thermal properties of this compound, particularly its melting behavior and polymorphic forms. The dipeptide exhibits a thermal memory effect, indicating that its structural conformation can influence its melting temperature and solubility profiles . Understanding these properties is crucial for applications in drug formulation and delivery.

Kinetic Studies

A notable study investigated the interaction kinetics between this compound and hydroxopentaaquarhodium(III) ions. The results demonstrated that this compound acts as a bidentate ligand, forming stable complexes that could have implications for drug design and metal ion therapy . This interaction underscores the potential of this compound in coordination chemistry and its relevance in biomedicine.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Enzymatic SubstrateActs as an acyl acceptor in transpeptidation reactions with dd-peptidases.
ElectrophysiologicalStimulates electrical potential changes in rat intestine due to hydrolysis.
Thermal PropertiesExhibits melting behavior with thermal memory effects; polymorphic forms identified.
Coordination ChemistryForms stable complexes with metal ions as a bidentate ligand.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Glycyl-L-alanine, and how are they determined?

this compound (C₅H₁₀N₂O₃) is a dipeptide with a molecular weight of 146.1445 g/mol. Its IUPAC name is (2S)-2-(2-aminoacetamido)propanoic acid, and its SMILES string is CC(NC(=O)CN)C(O)=O . Structural determination typically involves:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles. For example, the peptide backbone in this compound hydrobromide monohydrate crystallizes in a monoclinic system (space group C2/c), with hydrogen bonds forming parallel layers in the ac plane .
  • Neutron diffraction : Complementary to X-ray data, it precisely locates hydrogen atoms in hydrogen-bonding networks .

Key Structural Data

PropertyValueSource
Molecular formulaC₅H₁₀N₂O₃
Torsion angle θ₁ (C(1)-N(2)-C(2)-C(3))-173.95° (Gly-l-Ala·HBr·H₂O)
Hydrogen bond O-H···O distance2.68–2.72 Å

Q.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Mass spectrometry (MS) : Identifies molecular ions and fragmentation patterns. For example, CID (collision-induced dissociation) studies show sodium adducts ([Na⁺·C₅H₁₀N₂O₃]) with ΔrH° = 179 ± 7.1 kJ/mol .
  • Nuclear magnetic resonance (NMR) : Assigns proton environments (e.g., α-CH₃ group at ~1.4 ppm).
  • High-performance liquid chromatography (HPLC) : Validates purity (>99% for research-grade samples) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding data across temperature-dependent studies?

Discrepancies in hydrogen-bond lengths or angles (e.g., O-H···O vs. N-H···X⁻) arise from experimental conditions. To address this:

  • Multi-technique validation : Combine X-ray (12–295 K) and neutron diffraction (12–295 K) data . Neutron data are critical for locating H/D atoms in hydrogen bonds, which X-ray alone may misrepresent .
  • Dynamic analysis : Use temperature-dependent NQR (nuclear quadrupole resonance) to study hydrogen-bond strength. For example, ¹²⁷I NQR frequencies in Gly-l-Ala·HI·H₂O shift with deuterium substitution (Δν ≈ 1:2 ratio), confirming strong H-bonding .

Temperature-Dependent NQR Data

IsotopeFrequency (MHz) at 273 KTemperature coefficient (dv/dT)Source
⁷⁹Br197.3-0.12 MHz/K
¹²⁷I18.2-0.05 MHz/K

Q. How should researchers design experiments to analyze conformational dynamics in this compound?

  • Torsion angle analysis : Measure backbone angles (θ₁–θ₅) using crystallography. For example, θ₃ in Gly-l-Ala·HBr·H₂O deviates from typical peptide values due to carboxyl-hydroxyl hydrogen bonding .
  • Molecular dynamics (MD) simulations : Parameterize force fields using experimental bond lengths and angles from X-ray data .
  • Quantum crystallography : Apply HAR (Hirshfeld atom refinement) or ELMO (extremely localized molecular orbital) methods to refine electron densities, especially for low-temperature (12 K) datasets .

Q. What methodological challenges arise in studying this compound’s thermodynamic stability?

  • Phase transitions : this compound exhibits structural changes at 100–150 K, detectable via NQR frequency discontinuities (e.g., ¹²⁷I ν₂ at 315 K) .
  • Decomposition pathways : Thermal analysis (TGA/DSC) must account for CO, CO₂, and NOₓ byproducts .
  • Data reconciliation : Compare experimental enthalpy values (e.g., CID-derived ΔrH°) with computational (DFT) predictions .

Q. How can researchers address inconsistencies in peptide backbone conformation across related compounds?

  • Comparative crystallography : Analyze torsion angles in homologs (e.g., Gly-l-Ala·HCl vs. Gly-l-Ala·HBr·H₂O). θ₁ differs by >10° due to halogen-hydrogen bonding .
  • Statistical modeling : Use Ramachandran plots to identify allowed vs. outlier conformations .

Q. What advanced techniques are used to validate hydrogen-bonding networks in peptide hydrates?

  • Fourier difference maps : Locate water molecules and H-bond donors/acceptors in electron density .
  • Symmetry codes : Identify equivalent positions (e.g., 2a in P2₁ for Br⁻/I⁻ ions) to map H-bond connectivity .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXBVLAVMBEQI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-56-4
Record name L-Alanine, N-glycyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501316691
Record name Glycyl-L-alanine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-73-6
Record name Glycyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylalanine, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.927
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Record name GLYCYLALANINE, L-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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